molecular formula C23H16BrClN2O3 B11984769 Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-69-2

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11984769
CAS No.: 302912-69-2
M. Wt: 483.7 g/mol
InChI Key: FVVJQDDJAAAZPB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Addition of the Chlorobenzoyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products like ketones or carboxylic acids.

    Reduction: Formation of reduced products like alcohols or amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

    Pharmacology: Studied for its effects on various biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate: Similar structure but with a quinazoline core.

    Ethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1-carboxylate: Similar structure but with a phthalazine core.

Uniqueness

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and potential for diverse chemical transformations. Its specific structure also allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

302912-69-2

Molecular Formula

C23H16BrClN2O3

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrClN2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-17(25)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

FVVJQDDJAAAZPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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